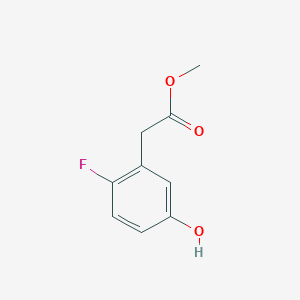
Methyl 2-fluoro-5-hydroxyphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-5-hydroxyphenylacetate is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-5-hydroxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the direct fluorination of methyl 5-hydroxyphenylacetate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-5-hydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Methyl 2-fluoro-5-oxo-phenylacetate.
Reduction: Methyl 2-fluoro-5-hydroxyphenylethanol.
Substitution: Methyl 2-substituted-5-hydroxyphenylacetate derivatives.
Applications De Recherche Scientifique
Methyl 2-fluoro-5-hydroxyphenylacetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials with unique properties such as enhanced thermal stability and electrical conductivity.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways due to its structural similarity to naturally occurring compounds.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-fluoro-5-hydroxyphenylacetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Methyl 2-fluoro-5-hydroxyphenylacetate can be compared with other similar compounds such as:
Methyl 2-chloro-5-hydroxyphenylacetate: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which can affect the compound’s reactivity and binding properties.
Methyl 2-fluoro-4-hydroxyphenylacetate: The hydroxyl group is positioned differently, which can influence the compound’s chemical behavior and biological activity.
Methyl 2-fluoro-5-methoxyphenylacetate: The hydroxyl group is replaced with a methoxy group, altering the compound’s polarity and hydrogen bonding capability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and interact with different molecular targets, making it a valuable tool in research and development.
Propriétés
Formule moléculaire |
C9H9FO3 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
methyl 2-(2-fluoro-5-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3 |
Clé InChI |
YABMTWVIFKOLHO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=CC(=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


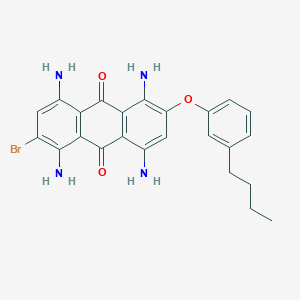
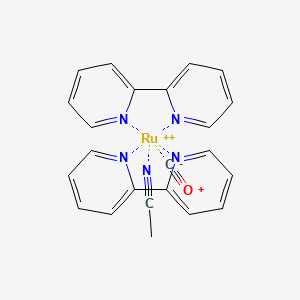
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)
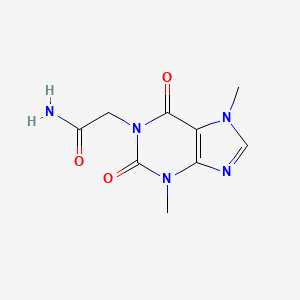
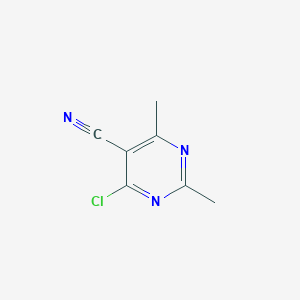
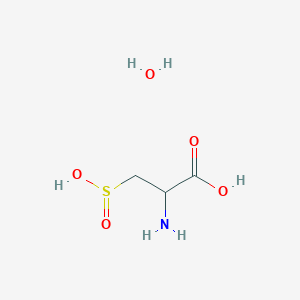
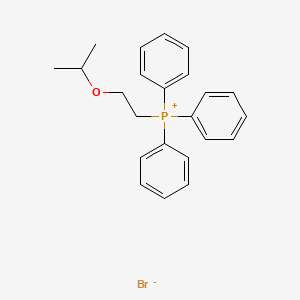
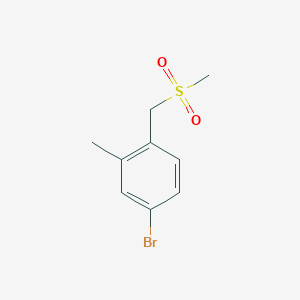
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
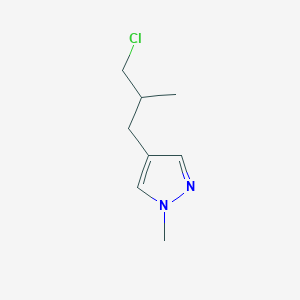

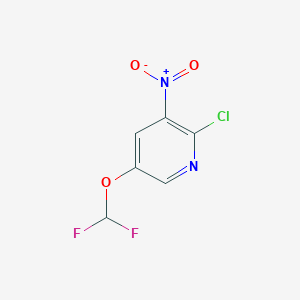
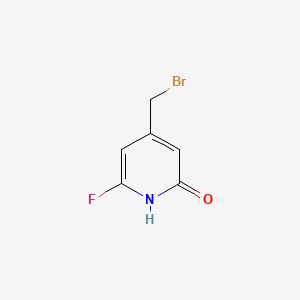
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
